molecular formula C8H17FN2 B13286612 1-(2-Fluoroethyl)-2,2-dimethylpiperazine

1-(2-Fluoroethyl)-2,2-dimethylpiperazine

Cat. No.: B13286612
M. Wt: 160.23 g/mol
InChI Key: HUSMLCWRTTWJEM-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-2,2-dimethylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of the fluoroethyl group in this compound introduces unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-2,2-dimethylpiperazine typically involves the reaction of 2,2-dimethylpiperazine with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-2,2-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any present carbonyl groups.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-(2-Fluoroethyl)-2,2-dimethylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to other bioactive piperazines.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-2,2-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-2,2-dimethylpiperazine can be compared to other piperazine derivatives, such as:

    1-(2-Chloroethyl)-2,2-dimethylpiperazine: Similar in structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and biological activity.

    1-(2-Hydroxyethyl)-2,2-dimethylpiperazine: Contains a hydroxyethyl group, which can significantly alter its solubility and reactivity compared to the fluoroethyl derivative.

    1-(2-Methoxyethyl)-2,2-dimethylpiperazine: The presence of a methoxyethyl group introduces different electronic and steric effects, impacting its chemical and biological properties.

The uniqueness of this compound lies in the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

1-(2-fluoroethyl)-2,2-dimethylpiperazine

InChI

InChI=1S/C8H17FN2/c1-8(2)7-10-4-6-11(8)5-3-9/h10H,3-7H2,1-2H3

InChI Key

HUSMLCWRTTWJEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1CCF)C

Origin of Product

United States

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